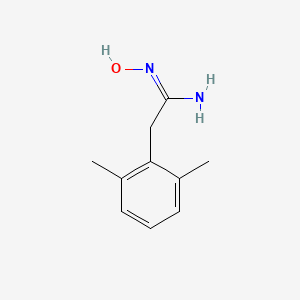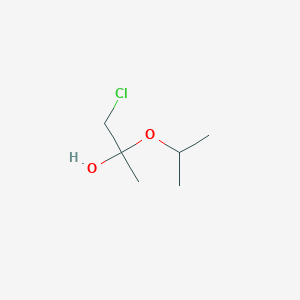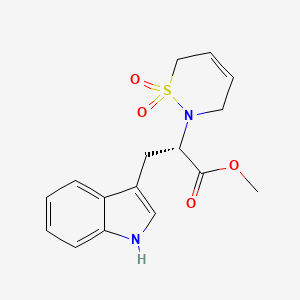
P-Nitrophenyl-N-acetyl-1-thio-B-D-*gluco saminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide: is a synthetic compound widely used in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the detection of N-acetyl-β-D-glucosaminidase activity . The compound’s structure includes a nitrophenyl group, an acetyl group, and a thioglycoside linkage, making it a valuable tool in various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide typically involves the reaction of 4-nitrophenyl thiol with N-acetyl-β-D-glucosamine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetyl-β-D-glucosamine are protected using suitable protecting groups.
Formation of Thioglycoside Linkage: The protected N-acetyl-β-D-glucosamine is reacted with 4-nitrophenyl thiol in the presence of a catalyst to form the thioglycoside linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: : Industrial production of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetyl-β-D-glucosaminidase to release p-nitrophenol, which is detectable by its yellow color.
Oxidation and Reduction: The nitrophenyl group can participate in oxidation and
Propriétés
Formule moléculaire |
C14H18N2O7S |
|---|---|
Poids moléculaire |
358.37 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C14H18N2O7S/c1-7(18)15-11-13(20)12(19)10(6-17)23-14(11)24-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
Clé InChI |
XXHJAPWYKMBYHF-KSTCHIGDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13800075.png)


![2-hydroxybutanedioate;(3Z)-4-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione](/img/structure/B13800110.png)




![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)

![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
